An In-Depth Technical Guide to 2-Bromo-3-fluorobenzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-3-fluorobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
2-Bromo-3-fluorobenzaldehyde is a strategically important synthetic intermediate, distinguished by its trifunctional aromatic core. The presence of an aldehyde, a bromine atom, and a fluorine atom on a benzene ring offers medicinal chemists and materials scientists a versatile platform for molecular elaboration. The aldehyde group serves as a handle for a myriad of classical transformations, including reductive aminations, Wittig reactions, and nucleophilic additions. Concurrently, the bromine atom is an ideal substituent for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common feature in contemporary pharmaceuticals, can modulate the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity, through its unique electronic effects. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this valuable chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis. These data are critical for identity confirmation, purity assessment, and predicting behavior in reaction mixtures.
Core Physicochemical Properties
The key physical properties of 2-Bromo-3-fluorobenzaldehyde are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 149947-15-9 (also listed as 891180-59-9) | [1][2] |
| Molecular Formula | C₇H₄BrFO | [2][3] |
| Molecular Weight | 203.01 g/mol | [2][3] |
| Appearance | Off-white to yellow powder/solid | [1][4] |
| Melting Point | 43-46 °C | [1] |
| Boiling Point | 233.7 ± 20.0 °C (Predicted) | [1] |
| Density | 1.670 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water | [1] |
| Storage | Inert atmosphere, 2-8°C, protect from light | [1][4] |
Spectroscopic Signature for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a highly deshielded singlet for the aldehydic proton, typically found above 10 ppm. The aromatic region displays a complex splitting pattern due to the coupling between the three aromatic protons and the fluorine atom. While specific shifts can vary with the solvent, a representative spectrum shows the aldehyde proton (CHO) at δ 10.19 ppm and aromatic protons between δ 7.37 and δ 8.05 ppm.[5]
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¹³C NMR Spectroscopy: The carbon NMR spectrum is notable for the carbonyl carbon signal, which appears significantly downfield (typically 185-195 ppm) due to the strong deshielding effect of the oxygen atom.[6] The carbon atoms attached to the halogens also exhibit characteristic shifts, with the carbon-bromine bond (C-Br) appearing around 115-125 ppm and the carbon-fluorine bond (C-F) showing a large C-F coupling constant.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹.[6] Additional bands corresponding to C-H stretching of the aldehyde and aromatic rings, as well as C-Br and C-F stretching, will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 202 and 204.
Synthesis and Purification
The reliable synthesis of 2-Bromo-3-fluorobenzaldehyde is crucial for its use in further synthetic endeavors. A common and effective method involves the oxidation of the corresponding benzyl alcohol.
Exemplary Synthesis: Oxidation of (2-Bromo-3-fluorophenyl)methanol
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Scientist's Note: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes.[5] It is an inexpensive, heterogeneous reagent, which simplifies the workup process as it can be removed by simple filtration. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at a slightly elevated temperature to ensure a reasonable reaction rate.
Figure 1: Workflow for the synthesis of 2-Bromo-3-fluorobenzaldehyde.
Step-by-Step Protocol:
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Reaction Setup: To a solution of (2-bromo-3-fluorophenyl)methanol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, ~8.0 eq).[5]
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Execution: Heat the resulting suspension to 45°C and stir vigorously overnight.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting alcohol.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® or diatomaceous earth to remove the MnO₂ and other solid byproducts.[5]
-
Isolation: Wash the filter cake thoroughly with additional DCM. Combine the filtrates and concentrate under reduced pressure to yield 2-Bromo-3-fluorobenzaldehyde, typically as a white or off-white solid.[5]
-
Purification (if necessary): If the crude product requires further purification, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) or purified by silica gel column chromatography.
Reactivity and Mechanistic Insights
The synthetic utility of 2-Bromo-3-fluorobenzaldehyde stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the aldehyde and the halogens deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution (SₙAr) reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the primary site for cross-coupling reactions, providing a powerful tool for constructing more complex molecules.
Mechanistic Insight: Reactions like Suzuki, Heck, and Sonogashira couplings proceed via a catalytic cycle involving a palladium(0) species. The cycle typically involves three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate; (2) Transmetalation (for Suzuki) or migratory insertion (for Heck); and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.
Figure 2: Generalized scheme for a Suzuki cross-coupling reaction.
Reactions of the Aldehyde Group
The formyl group is a versatile functional handle for a wide range of transformations:
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Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols.
-
Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
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Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or reduced to the benzyl alcohol with sodium borohydride.
Applications in Medicinal Chemistry
2-Bromo-3-fluorobenzaldehyde and its isomers are valuable starting materials in the synthesis of biologically active compounds. The specific substitution pattern allows for the introduction of diverse functionalities that can interact with biological targets. For instance, related halogenated benzaldehydes are used in the synthesis of quinazolinones, which have shown antitumor activity, and in the creation of various heterocyclic scaffolds with potential antimicrobial properties.[7][8] The molecule serves as a key fragment in building larger, more complex structures for drug discovery programs.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
GHS Hazard Information
| Hazard Class | Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data sourced from PubChem and commercial supplier safety data sheets.[2][3][4]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9]
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep under an inert atmosphere to prevent degradation.[1] The compound can be light-sensitive, so storage in an opaque container is recommended.
Conclusion
2-Bromo-3-fluorobenzaldehyde is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its constituent functional groups. The ability to selectively perform cross-coupling at the bromine position while leveraging the rich chemistry of the aldehyde group makes it a powerful tool for the synthesis of complex organic molecules. Its application in the development of new pharmaceuticals and functional materials underscores its importance in modern chemical research. This guide has provided the foundational technical information required for scientists to effectively and safely incorporate this versatile building block into their synthetic strategies.
References
-
PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Dubost, E., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2639.
- Chen, J., et al. (2013). European Journal of Medicinal Chemistry, 62, 51-60.
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